molecular formula C8H9F3N2 B13051162 (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Cat. No.: B13051162
M. Wt: 190.17 g/mol
InChI Key: TVDNQPLEOCZLRY-LURJTMIESA-N
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Description

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine ( 1270541-08-6) is an enantiopure chiral diamine with the molecular formula C 8 H 9 F 3 N 2 and a molecular weight of 190.170 g/mol . This compound serves as a high-value building block in medicinal chemistry and asymmetric synthesis. Its structure, featuring a 2,3,4-trifluorophenyl moiety and a chiral ethane-1,2-diamine backbone, makes it a privileged scaffold for constructing more complex molecules . The primary research value of this diamine lies in its application as a key chiral intermediate in the development of pharmaceutical compounds. Ethylenediamine derivatives are investigated as modulators of fatty acid hydrolase and for the treatment of pain, highlighting the scaffold's relevance in drug discovery . The presence of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making this trifluorinated diamine particularly valuable for optimizing the properties of lead compounds . In organic synthesis, this compound is part of a important class of ligands and organocatalysts. Diamines like the enantiopure 1,2-diphenylethylenediamine (DPEDA) are widely used to control stereochemistry in reactions such as Michael additions, aldol reactions, and Diels-Alder cyclizations . The (1R)-enantiomer provides a defined chiral environment to induce asymmetry in the synthesis of complex organic molecules, facilitating the production of single-enantiomer products which are critical in pharmaceutical applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2/t6-/m0/s1

InChI Key

TVDNQPLEOCZLRY-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](CN)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(CN)N)F)F)F

Origin of Product

United States

Preparation Methods

Direct Amination of 2,3,4-Trifluorobenzene Derivatives

One approach involves nucleophilic substitution on suitably activated trifluorobenzene derivatives with ethylenediamine under controlled conditions:

  • Reaction conditions: Typically performed under inert atmosphere (nitrogen) to prevent oxidation.
  • Catalysts: May require transition metal catalysts or Lewis acids to activate the aromatic ring for nucleophilic attack.
  • Temperature and pressure: Controlled moderate heating to facilitate substitution without racemization.

Reduction and Resolution Route

An alternative method involves multi-step synthesis starting from 2,3,4-trifluorobenzaldehyde:

  • Reduction: The aldehyde is reduced to the corresponding alcohol using sodium borohydride or similar reducing agents.
  • Amination: The alcohol is converted to an amine via reaction with ammonia or ethylenediamine.
  • Chiral resolution: The racemic mixture is resolved to isolate the (1R)-enantiomer using chiral chromatography or crystallization techniques.
  • Purification: Final purification is achieved by recrystallization or column chromatography to obtain high-purity product.

Catalytic Coupling Methods

Emerging synthetic routes may employ transition metal-catalyzed coupling reactions such as Suzuki–Miyaura coupling to construct the carbon-nitrogen framework efficiently:

  • Advantages: High selectivity, retention of stereochemistry, scalability.
  • Typical catalysts: Palladium-based catalysts under mild conditions.
  • Solvents: Polar aprotic solvents like DMF or toluene.

Purification Techniques

  • Recrystallization: Used to enhance purity and isolate the desired enantiomer.
  • Column chromatography: Employs chiral stationary phases to separate stereoisomers.
  • Salt formation: Conversion to hydrochloride salts can improve solubility and facilitate purification.

Reaction Conditions Summary Table

Step Reagents/Materials Conditions Purpose Notes
Nucleophilic substitution 2,3,4-trifluorobenzene, ethylenediamine Nitrogen atmosphere, moderate heat Introduce diamine group Catalyst may be required
Reduction 2,3,4-trifluorobenzaldehyde, NaBH4 Room temperature Reduce aldehyde to alcohol Mild conditions to avoid over-reduction
Amination Alcohol intermediate, ammonia/ethylenediamine Elevated temperature Convert alcohol to amine Controlled to avoid side reactions
Chiral resolution Racemic mixture Chiral chromatography/crystallization Isolate (1R)-enantiomer Essential for stereochemical purity
Purification Recrystallization, chromatography Variable Remove impurities Final step for quality assurance

Research Findings and Analysis

  • The trifluoro substituents on the phenyl ring significantly influence the electronic environment, enhancing the compound’s reactivity and stability compared to non-fluorinated analogs.
  • The presence of the (1R) chiral center is critical for biological activity and catalytic performance, necessitating careful control during synthesis.
  • The use of inert atmospheres and mild reducing agents minimizes racemization and oxidation side reactions.
  • Catalytic coupling methods offer promising scalability and stereochemical control for industrial production.

Comparative Notes

While closely related compounds such as (1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine have similar synthetic routes, the positional difference in fluorine substitution (2,3,4- vs. 2,4,5-) requires adjustment in reaction conditions to optimize yield and stereochemical outcome.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between the target compound and related ethane-1,2-diamine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2,3,4-Trifluorophenyl ~190 (estimated) Chiral ligand potential; electron-withdrawing substituents enhance Lewis basicity [Hypothetical]
N,N′-bis(2,4,6-Trifluorophenyl)ethane-1,2-diamine (B1) Two 2,4,6-trifluorophenyl groups ~302 (calculated) Synthesized via condensation; used in coordination chemistry
(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine Two 4-methoxyphenyl groups 280.34 Chiral ligand in asymmetric catalysis; electron-donating methoxy groups
N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine Two 3-(trifluoromethyl)phenyl groups 376.34 High steric bulk; hazardous (H302+H312, H315)
(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine 3,5-Difluorophenyl 172.18 Smaller substituents; lower molecular weight
Key Observations:
  • Electronic Effects : Fluorine substituents increase electron-withdrawing character, enhancing stability in metal coordination compared to methoxy or methyl groups .
  • Chirality : Enantiomeric forms (e.g., (1R,2R) vs. (1S,2S)) are critical for enantioselective applications, as seen in ligands for asymmetric catalysis .

Biological Activity

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by its trifluorophenyl group attached to an ethane-1,2-diamine backbone. This structure imparts unique biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scholarly sources.

  • Molecular Formula : C8H9F3N2
  • Molecular Weight : 190.17 g/mol
  • CAS Number : 1213553-54-8

The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties .

The biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is primarily linked to its interactions with specific enzymes and receptors. The trifluorophenyl moiety can enhance binding affinity and specificity, potentially leading to significant therapeutic effects. The compound may function through mechanisms such as:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of fluorinated compounds similar to (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine. For instance, research on related fluorinated ligands demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation .

Cell LineEC50 (μM)Observations
PC-3 (Prostate)2.5Significant cytotoxicity observed
HepG2 (Liver)5.0Moderate inhibition of cell viability
U-373 MG (Astrocytoma)7.0Lower sensitivity compared to prostate cells

These findings suggest that the presence of trifluoromethyl groups can enhance the cytotoxicity of compounds against various cancer cell lines.

Case Studies

A notable case study involving fluorinated ligands showed that compounds similar to (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine exhibited selective toxicity towards prostate cancer cells compared to other cell types. The study highlighted how structural modifications influenced biological activity and selectivity .

Comparative Analysis

To better understand the biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine in relation to similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamineTrifluorophenyl group enhances binding affinityPotential enzyme inhibitor
(S,S)-N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamineDimethyl substitution may alter reactivityDifferent interaction profile
N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamineLarger structure may exhibit different reactivity patternsVaries with substitution

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